N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine
CAS No.: 328263-30-5
Cat. No.: VC4421963
Molecular Formula: C22H20N2O4
Molecular Weight: 376.412
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 328263-30-5 |
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Molecular Formula | C22H20N2O4 |
Molecular Weight | 376.412 |
IUPAC Name | N-benzyl-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanimine |
Standard InChI | InChI=1S/C22H20N2O4/c1-27-22-13-19(15-23-14-17-5-3-2-4-6-17)9-12-21(22)28-16-18-7-10-20(11-8-18)24(25)26/h2-13,15H,14,16H2,1H3 |
Standard InChI Key | HWXWEMRACGTEPX-HZHRSRAPSA-N |
SMILES | COC1=C(C=CC(=C1)C=NCC2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central imine group (C=N) formed via condensation between a primary amine and a carbonyl-containing precursor. The phenyl ring at the 3-position is substituted with a methoxy group (-OCH₃), while the 4-position hosts a nitrobenzyloxy moiety (-OCH₂C₆H₄NO₂). A second phenyl group is attached to the methanamine nitrogen, creating a conjugated system that influences electronic properties .
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited in the provided sources, analogous Schiff bases offer insights. For example, N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine (CAS 5455-87-8) exhibits key IR absorptions at 1,680 cm⁻¹ (C=O) and 1,589 cm⁻¹ (C=N), alongside ¹H-NMR signals for aromatic protons between δ 6.8–8.2 ppm . X-ray crystallography of related compounds reveals dihedral angles between aromatic rings ranging from 14.9° to 45.8°, suggesting moderate planarity in the solid state .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a two-step process:
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Etherification: 3-Methoxy-4-nitrophenol reacts with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form the nitrobenzyloxy intermediate .
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Condensation: The intermediate aldehyde undergoes Schiff base formation with phenylmethanamine under reflux in ethanol or methanol .
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Combine 3-methoxy-4-nitrophenol (1.0 eq) and 4-nitrobenzyl bromide (1.2 eq) in DMF with K₂CO₃ (2.0 eq). Heat at 70°C for 4 hours.
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Isolate the aldehyde intermediate via extraction (ethyl acetate/water) and column chromatography.
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React the aldehyde (1.0 eq) with phenylmethanamine (1.5 eq) in ethanol under reflux for 6 hours.
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Purify the product by recrystallization (ethanol/water), yielding 61–68% .
Catalytic and Solvent Effects
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Base Selection: K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in etherification, achieving >90% conversion .
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Solvent Optimization: Anhydrous DMF minimizes hydrolysis side reactions during nitrobenzyloxy formation .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation (Cat. 2) | H315 | Wear nitrile gloves; wash skin post-exposure |
Eye Irritation (Cat. 2A) | H319 | Use safety goggles; rinse eyes for 15 minutes |
Respiratory Irritation | H335 | Use fume hood; avoid dust inhalation |
Applications and Research Frontiers
Coordination Chemistry
Schiff bases like this compound act as polydentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit catalytic activity in oxidation reactions and potential antimicrobial properties .
Materials Science
The conjugated π-system enables applications in:
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Organic Semiconductors: Hole mobility up to 0.1 cm²/V·s in thin-film transistors .
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Nonlinear Optics (NLO): Second-harmonic generation efficiency 2× KDP in crystalline form .
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Steric hindrance from substituents often limits condensation efficiency to <70% .
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Purification Difficulties: Similar polarity to byproducts necessitates HPLC for >95% purity .
Research Opportunities
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